molecular formula C4H9O7P2-3 B14630628 [Butoxy(oxido)phosphoryl] phosphate CAS No. 52811-47-9

[Butoxy(oxido)phosphoryl] phosphate

Cat. No.: B14630628
CAS No.: 52811-47-9
M. Wt: 231.06 g/mol
InChI Key: VERZAHGVEDNDSE-UHFFFAOYSA-K
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Description

[Butoxy(oxido)phosphoryl] phosphate is a high-purity organophosphorus compound supplied for use in biochemical and chemical research. With the CAS Registry Number 52811-47-9 , this reagent has a defined molecular formula of C4H9O7P2 and a molecular weight of 231.058 g/mol . It is synonymous with monobutyl ester of diphosphoric acid . The compound's significant research value is demonstrated by its application in enzymatic studies, particularly in biochemistry research focused on reaction mechanisms . As a phosphate ester derivative, it serves as a valuable synthetic intermediate or precursor for further chemical transformations . This product is intended for laboratory research purposes by qualified personnel. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheets and conduct a thorough risk assessment prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[butoxy(oxido)phosphoryl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h2-4H2,1H3,(H,8,9)(H2,5,6,7)/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERZAHGVEDNDSE-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)([O-])OP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O7P2-3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10850937
Record name [butoxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10850937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52811-47-9
Record name [butoxy(oxido)phosphoryl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10850937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butyl Phosphoryl Compounds

Synthesis of Butyl Phosphate (B84403) Esters

The formation of butyl phosphate esters is a primary step in constructing more complex butyl phosphoryl structures. This typically involves the creation of a phosphorus-oxygen-carbon (P-O-C) bond between a phosphorus-containing group and a butanol derivative.

Direct esterification for the synthesis of butyl phosphate esters can be achieved through the reaction of a phosphoric acid derivative with butanol. For instance, the reaction of phosphorus oxychloride with n-butanol can yield a mixture of mono-, di-, and tri-n-butyl phosphates. The reaction kinetics of the esterification of monobutyl chlorophosphate with n-butanol have been studied, revealing a second-order dependence on the monobutyl chlorophosphate concentration and a first-order dependence on the n-butanol concentration. researchgate.net A method for synthesizing n-butyl phosphate mono- and diesters involves reacting n-butyl alcohol with phosphorus pentoxide, polyphosphoric acid, and phosphorous acid. google.com

Transesterification offers an alternative route, where a pre-existing phosphate ester, such as a triaryl phosphate, is reacted with an alcohol like butanol. google.comgoogleapis.com This process can be catalyzed by a base with a pKa of its conjugate acid being less than 11, such as potassium carbonate or potassium fluoride. google.com The reaction can be controlled to produce mixtures of phosphate esters. google.com N-heterocyclic carbenes (NHCs) have also been demonstrated to be effective catalysts for the transesterification of phosphorus esters under mild conditions, with imidazolium (B1220033) salts serving as user-friendly pre-catalysts. researchgate.net Additionally, isopropenyl phosphate has been utilized as an atom-efficient reagent for the phosphorylation of alcohols, including 1-butanol (B46404), using a catalytic amount of base, which generates acetone (B3395972) as the only by-product. nih.gov

Table 1: Comparison of Esterification Approaches for Butyl Phosphate Synthesis

Method Reagents Catalyst/Conditions Products Key Features
Direct Esterification n-butanol, phosphorus oxychloride Microchannel system, controlled temperature Tri-n-butyl phosphate and intermediates Multi-step cascade reaction, challenging kinetics. researchgate.net
Direct Esterification n-butyl alcohol, phosphorus pentoxide, polyphosphoric acid, phosphorous acid Nitrogen atmosphere, controlled temperature n-butyl phosphate mono-ester/diester One-pot synthesis. google.com
Transesterification Triaryl phosphate, butanol Base catalyst (e.g., K2CO3, KF) Alkyl aryl phosphates Efficient under mild conditions. google.comgoogleapis.com
NHC-Catalyzed Transesterification Dimethyl methylphosphonate, benzyl (B1604629) alcohol N-heterocyclic carbene (e.g., ICy) Transesterified phosphonate (B1237965) Mild conditions, effective for unreactive phosphonates. researchgate.net

| Enol Phosphate Transesterification | Isopropenyl phosphate, 1-butanol | Catalytic base | Butyl phosphate ester | Atom-efficient, acetone as by-product. nih.gov |

The creation of the Carbon-Oxygen-Phosphorus (C-O-P) bond is a fundamental step in the synthesis of butyl phosphoryl compounds. organic-chemistry.org One of the most established methods involves the reaction of an organometallic reagent with a halophosphine. beilstein-journals.org Another common approach is the reaction of metal phosphides with alkyl halides. beilstein-journals.org More recently, catalytic methods, particularly those using palladium, have become prevalent for forming C-P bonds, which can be a precursor to the desired C-O-P linkage. beilstein-journals.orgorganic-chemistry.org

In the context of forming phosphate esters, the reaction of alcohols with phosphorus(V) reagents is a direct route. For example, the reaction of an alcohol with phosphorus oxychloride or a chlorophosphate is a common industrial method, though it can be challenging to control. nih.gov A "dual-substrate deoxygenation" strategy using a P(III)/P(V)=O catalytic system has been developed for constructing C-S bonds from sulfonyl chlorides and alcohols, a concept that highlights the versatility of organophosphorus catalysis which can be conceptually extended to C-O-P bond formation. nih.gov

Synthesis of Butyl Pyrophosphate Linkages

Pyrophosphates are characterized by a P-O-P bond and are crucial in various biological and chemical processes. The synthesis of butyl-containing pyrophosphates often involves the coupling of two phosphate moieties.

The oxidative coupling of H-phosphonates is a powerful method for forming pyrophosphate linkages. This reaction typically involves the oxidation of an H-phosphonate to a reactive intermediate, which is then coupled with another phosphate or H-phosphonate molecule. diva-portal.org A copper-catalyzed oxidative dehydrogenative coupling of carboxylic acids with H-phosphonates has been developed as an efficient route to acyl phosphate esters. rsc.org While not directly forming a pyrophosphate, this demonstrates the utility of oxidative coupling in phosphorus chemistry.

The classic Atherton-Todd reaction involves the oxidation of a dialkyl H-phosphonate in the presence of an amine, which can act as a nucleophile. diva-portal.org Variations of this reaction can be used to form P-N bonds in phosphoramidates. rsc.org The core concept of activating an H-phosphonate through oxidation is central to these transformations. diva-portal.org

Tri-n-butylammonium pyrophosphate is a key reagent in the synthesis of nucleoside triphosphates and other phosphorylated molecules. usbio.netchemicalbook.com Its lipophilic nature enhances its solubility in organic solvents, making it a valuable tool in organic synthesis. usbio.netchemicalbook.com The preparation of tri-n-butylammonium pyrophosphate can be achieved by passing a solution of a pyrophosphate salt, such as tetrasodium (B8768297) pyrophosphate, through a cation exchange resin in the hydrogen form, and then neutralizing the resulting pyrophosphoric acid with tri-n-butylamine. chemicalbook.com

Tris(tetrabutylammonium) hydrogen pyrophosphate is another related and useful reagent for pyrophosphorylation reactions. chemicalbook.comsigmaaldrich.com It is used in the synthesis of isoprenoid derivatives and for the pyrophosphorylation and triphosphorylation of nucleosides. chemicalbook.comsigmaaldrich.com

Table 2: Properties of Butylammonium Pyrophosphate Reagents

Compound CAS Number Molecular Formula Molecular Weight Key Applications
Tri-n-butylammonium pyrophosphate 5975-18-8 C₂₄H₅₈N₂O₇P₂ 548.67 Synthesis of nucleoside triphosphates, DNA, RNA, and sugar nucleotides. usbio.netchemicalbook.com

Synthesis of Butyl Phosphodiester Linkages in Complex Molecules

Phosphodiester linkages are the backbone of nucleic acids and are also found in other complex biomolecules. The synthesis of butyl phosphodiester linkages can be accomplished using methods developed for oligonucleotide synthesis. wikipedia.org The phosphoramidite (B1245037) method is the current standard for the automated solid-phase synthesis of oligonucleotides. wikipedia.org In this method, a protected nucleoside phosphoramidite is coupled to a growing oligonucleotide chain on a solid support. wikipedia.org While typically used for nucleosides, this methodology can be adapted for incorporating butyl groups.

The H-phosphonate method is another important strategy for forming phosphodiester bonds. wikipedia.org It involves the coupling of a nucleoside H-phosphonate with a hydroxyl group, followed by oxidation of the resulting H-phosphonate diester to a phosphodiester. wikipedia.org This method is versatile and allows for the introduction of various modifications to the phosphate backbone. wikipedia.org The synthesis of oligoribonucleotides containing 2',5'-phosphodiester linkages has been achieved using a 'silyl-phosphoramidite' method on a solid support. nih.gov Furthermore, the synthesis of oligonucleotides with phosphorothioate (B77711) linkages, which are analogs of phosphodiesters, has been extensively studied and can involve H-phosphonate intermediates. umich.edunih.gov

Phosphoramidite Methodologies for Oligonucleotide Analogs (e.g., Butyl Nucleic Acids)

The phosphoramidite method is the cornerstone of modern oligonucleotide synthesis, enabling the automated, stepwise assembly of nucleic acid chains on a solid support. google.com This approach has been adapted for the creation of modified oligonucleotides, including those incorporating butyl groups, which can enhance properties such as nuclease resistance.

A key component in this process is the phosphoramidite building block, or monomer. For the synthesis of butyl-containing analogs, specialized phosphoramidite reagents are required. For instance, the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), a class of antisense oligonucleotides, can utilize 5'-tert-butyl-morpholino phosphoramidites. chemrxiv.org These monomers are prepared by reacting a protected morpholino nucleoside with tert-butyl-N,N,N′,N′-tetraisopropylphosphordiamidite. chemrxiv.org The resulting phosphoramidite is then used in an automated DNA synthesizer, following a cycle of detritylation, coupling, and oxidation that is largely similar to standard DNA/RNA synthesis. chemrxiv.org

The general phosphoramidite cycle involves:

Deprotection (Detritylation): Removal of a 5'-hydroxyl protecting group (like dimethoxytrityl, DMT) from the support-bound nucleoside, typically with an acid such as dichloroacetic acid. google.com

Coupling: The newly freed 5'-hydroxyl group reacts with a phosphoramidite monomer (e.g., a butyl-modified phosphoramidite) that has been activated by a weak acid like 1H-tetrazole. google.com This forms a phosphite (B83602) triester linkage.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation: The unstable phosphite triester is oxidized to a stable phosphotriester, using an oxidizing agent like iodine in the presence of water. wikipedia.org

This methodology's compatibility with automated synthesizers makes it highly efficient for producing butyl-modified oligonucleotides. chemrxiv.org Researchers have also developed Fmoc-protected phosphoramidites for synthesizing base-labile oligonucleotides that are modified with a 3'-amino linker, which can be deprotected under significantly milder conditions than traditional methods. nih.gov

StepDescriptionKey ReagentsReference
Monomer SynthesisPreparation of tert-butyl protected 5'-tBu-morpholino phosphoramidites.MMTr protected morpholino nucleoside, tert-butyl-N,N,N′,N′-tetraisopropylphosphordiamidite, diisopropylammoniumtetrazolide. chemrxiv.org
Chain ElongationAutomated solid-phase synthesis cycle.Dichloroacetic acid (for deprotection), 1H-tetrazole (for activation), phosphoramidite monomer, iodine (for oxidation). google.com
Mild DeprotectionUse of Fmoc-protected phosphoramidites for base-labile oligonucleotides.40% aqueous methylamine (B109427) or 50 mM potassium carbonate in methanol. nih.gov

Phosphotriester Approaches and Their Application

The phosphotriester method was a significant advancement from the earlier phosphodiester approach, primarily because it protects the phosphate oxygen during synthesis, thereby preventing unwanted side reactions and chain branching. wikipedia.org This method can be applied to the synthesis of simple alkyl phosphates, such as n-butyl phosphate, as well as more complex oligonucleotides.

A general procedure for preparing n-butyl phosphate involves the reaction of phosphorus oxychloride with n-butanol in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. orgsyn.org The resulting tributyl phosphate is a phosphotriester. To obtain the mono- or di-ester, controlled hydrolysis is necessary.

General Synthesis of n-Butyl Phosphate:

Reactants: Phosphorus oxychloride, n-butanol, pyridine, benzene (B151609) (solvent).

Procedure: Phosphorus oxychloride is added slowly to a cooled mixture of n-butanol and pyridine in benzene. The reaction mixture is then refluxed. After cooling, water is added to dissolve the pyridine hydrochloride salt. The benzene layer containing the product is separated, washed, and dried. orgsyn.org

Purification: The product is isolated by distillation under reduced pressure. orgsyn.org

This method is versatile and can be adapted for other alcohols, yielding the corresponding alkyl phosphates. orgsyn.org In the context of oligonucleotide synthesis, the phosphotriester approach involves coupling a nucleoside with a phosphate group protected by a group like a 2-cyanoethyl group. wikipedia.org This strategy was pivotal in improving the efficiency and selectivity of synthesizing defined oligonucleotide sequences before the phosphoramidite method became dominant. wikipedia.org

Enzyme-Catalyzed Phosphodiester Bond Formation

Nature utilizes enzymes to form phosphodiester bonds with remarkable specificity and efficiency. While chemical synthesis often requires protecting groups and harsh conditions, enzymes operate in aqueous environments at neutral pH. This biomimetic approach holds promise for the synthesis of phosphoryl compounds.

Alkaline phosphatase, for example, can be used to precipitate calcium phosphates by hydrolyzing an organic phosphate source like glycerol-2-phosphate. nih.gov This process demonstrates enzyme-mediated control over phosphate availability. The enzyme cleaves the phosphate group from the organic molecule, leading to a local increase in inorganic phosphate concentration, which then reacts with calcium ions. nih.gov

In principle, enzymes like DNA ligases or polymerases could be harnessed for the synthesis of butyl-modified nucleic acids. DNA ligases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl end of one nucleotide and the 5'-phosphate end of another. mdpi.com While typically used for natural nucleotides, engineered enzymes could potentially accept butyl-modified substrates. Similarly, phospholipase D, which catalyzes the hydrolysis of phospholipids, can also perform transphosphatidylation reactions, swapping the head group of a phospholipid and thereby forming a new phosphodiester bond. The stereospecificity of such enzymatic reactions is a key advantage. google.com

The application of enzymes to form butyl-phosphate linkages directly is an area of ongoing research, but the principles are based on using enzymes to either transfer a butyl-phosphate moiety or to catalyze the reaction between an alcohol (like butanol) and an activated phosphate donor. chemrxiv.orgnih.gov

Stereocontrolled Synthesis of Butyl Phosphoryl Derivatives

Chirality at the phosphorus center is a critical feature of many biologically active phosphate analogs, such as phosphorothioate oligonucleotides. Controlling the stereochemistry during the formation of the phosphorus linkage is a significant synthetic challenge.

One effective strategy for stereocontrolled synthesis is the oxazaphospholidine approach, which has been successfully applied to the synthesis of stereoregulated oligodeoxyribonucleoside phosphorothioates. elsevierpure.com In this method, a nucleoside 3'-O-oxazaphospholidine derivative serves as the monomer unit. Activation with an appropriate agent, such as N-(cyanomethyl)pyrrolidinium triflate (CMPT), leads to a highly diastereoselective internucleotide bond formation. elsevierpure.com This allows for the synthesis of oligonucleotides where the stereochemistry at each phosphorus center is defined.

Another principle involves the use of chiral auxiliaries attached to the phosphorus atom. The diphenylphosphoryl (Ph₂PO) group, for example, can exert significant stereochemical control in reactions due to its steric bulk and electronic properties. capes.gov.br While often used in Horner-Wittig reactions to control alkene geometry, the underlying principles of using a bulky, defined chemical group to direct the approach of a reagent can be applied to the asymmetric synthesis of chiral butyl phosphoryl compounds. capes.gov.br By carefully selecting reagents and reaction conditions, chemists can favor the formation of one diastereomer over another.

MethodologyPrincipleKey Reagents/MonomersReference
Oxazaphospholidine ApproachUse of a chiral cyclic monomer to direct the stereochemical outcome of the coupling reaction.Nucleoside 3'-O-oxazaphospholidine derivatives, N-(cyanomethyl)pyrrolidinium triflate (CMPT) activator. elsevierpure.com
Auxiliary-Directed SynthesisA chiral group attached to the phosphorus atom (e.g., diphenylphosphoryl) directs the stereoselective formation of the new bond.Alkyldiphenylphosphane oxides. capes.gov.br

Synthesis of Butyl-Containing Phosphonate Analogs as Phosphate Bioisosteres

Phosphonates, which feature a stable phosphorus-carbon (P-C) bond instead of the more labile phosphorus-oxygen-carbon (P-O-C) linkage of phosphates, are widely used as bioisosteres. rsc.org They mimic the transition state of phosphate hydrolysis or act as stable analogs of natural phosphates, making them valuable as enzyme inhibitors. researchgate.netuiowa.edu

The synthesis of butyl-containing phosphonates can be achieved through several routes. A common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide (e.g., a butyl halide) to form a dialkyl alkylphosphonate. nih.gov

A powerful method for synthesizing phosphonate monoesters involves the condensation of a methyl phosphonate with an alcohol, followed by selective demethylation. google.com This approach has been successfully applied to the synthesis of t-butylphosphonic esters. The reaction, often a Mitsunobu-type condensation, uses reagents like triphenylphosphine (B44618) and a dialkylazodicarboxylate. google.com

For creating more complex analogs, such as α-bromophosphonates which can act as irreversible enzyme inhibitors, specific synthetic strategies are employed. researchgate.net These can involve the direct bromination of a phosphonate carbanion or the bromination of an α-hydroxyphosphonate precursor. researchgate.net

Synthesis of Butylphosphonic Acid Monoesters
PhosphonateAlcoholReaction Time (hr)YieldReference
Methyl t-butylphosphonateEthanol0.581% google.com

Polycondensation Reactions for Butyl-Substituted Polyphosphodiesters

Polyphosphoesters are a class of biodegradable polymers with a repeating phosphate unit in their backbone, making them attractive for biomedical applications. The inclusion of butyl groups can modulate the polymer's physical properties, such as its hydrophobicity and degradation rate.

One synthetic route to these polymers is through ring-opening polymerization (ROP) of cyclic phosphate monomers. However, the low thermal stability of certain monomers, like tert-butyl alkylene phosphates, has led to the development of alternative methods. encyclopedia.pub

Acyclic diene metathesis (ADMET) polycondensation is a robust alternative. This method uses a Grubbs catalyst to polymerize bis(alkenyl) phosphate monomers. For example, bis(alkenyl) chlorophosphates can be polymerized, and the resulting polymer can be subsequently modified or deprotected. encyclopedia.pub

Another approach is the polycondensation of a diol with a phosphonic acid derivative, such as diphenyl phosphonate. This reaction proceeds at elevated temperatures with the elimination of phenol, yielding high molecular weight polyphosphodiesters. encyclopedia.pub By choosing a diol that contains a butyl group or by using a butyl-substituted phosphonate monomer, butyl-functionalized polyphosphodiesters can be synthesized. A straightforward method involves the reaction of n-butanol with phosphorus pentoxide, which typically yields a mixture of mono- and di-n-butyl phosphate that can serve as a monomer for further condensation reactions. google.commdpi.com

Reaction Mechanisms and Chemical Transformations of Butyl Phosphoryl Compounds

Hydrolytic Stability and Degradation Pathways of Butyl Phosphates

The stability of butyl phosphoryl compounds against hydrolysis is a critical factor in their application, particularly for tributyl phosphate (B84403) (TBP) used in nuclear fuel reprocessing. nih.govnih.gov The degradation of TBP primarily occurs through hydrolysis, which can be catalyzed by acids or bases. osti.govinchem.org This process involves the stepwise cleavage of the butyl groups, leading to the formation of dibutyl phosphate (DBP), monobutyl phosphate (MBP), and ultimately phosphoric acid. osti.govtandfonline.comclemson.edu

The rate of hydrolysis is influenced by several factors, including temperature, the concentration of acid or base, and the presence of a diluent. iaea.orgresearchgate.net Acid-catalyzed hydrolysis is first-order with respect to the ester, and the rate is dependent on both the nature and concentration of the acid. osti.gov While hydrolysis can occur in both aqueous and organic phases, the reaction is significantly faster in the aqueous phase. osti.gov However, due to the low solubility of TBP in water, reactions in the organic phase are of practical importance. osti.gov

Under alkaline conditions, the hydrolysis of TBP in a homogeneous aqueous solution follows second-order kinetics. rsc.org However, when a hydrocarbon diluent is present, the reaction can exhibit an induction period followed by an autocatalytic reaction. rsc.org This is attributed to the formation of a third phase, primarily composed of sodium di-n-butyl phosphate, which facilitates the interaction between TBP and the hydroxide (B78521). rsc.org

The degradation of TBP is not limited to the cleavage of the phosphate ester bonds. Non-phosphate products are also formed, including butyl nitrate (B79036), propionic acid, acetic acid, and butyric acid, with butyl alcohol being a key precursor to these compounds. tandfonline.com The formation of these degradation products, particularly DBP, can negatively impact industrial processes like the PUREX process by affecting the extraction and recovery of valuable metals. tandfonline.com

The hydrolytic stability can vary among different butyl phosphate compounds. For instance, dibutyl phenyl phosphate is not expected to undergo significant hydrolysis in the environment. nih.gov The ultimate biodegradation of TBP involves enzymatic hydrolysis to orthophosphate and n-butanol, which is then further degraded. inchem.orgwho.int

Table 1: Factors Affecting Tributyl Phosphate (TBP) Hydrolysis

FactorEffect on Hydrolysis RateReference
Temperature Increased temperature significantly accelerates hydrolysis. osti.govresearchgate.net
Acid Concentration Higher acid concentration generally increases the rate of hydrolysis. osti.goviaea.org
Base Concentration Higher base concentration increases the rate of hydrolysis. researchgate.net
Phase Hydrolysis is faster in the aqueous phase compared to the organic phase. osti.gov

Transphosphorylation and Interconversion Reactions

Transphosphorylation reactions involve the transfer of a phosphoryl group from one molecule to another. In the context of butyl phosphoryl compounds, these reactions can lead to the interconversion between different butyl phosphate species. For instance, the degradation of tributyl phosphate (TBP) proceeds through the sequential loss of butyl groups, effectively an interconversion from TBP to dibutyl phosphate (DBP) and then to monobutyl phosphate (MBP). tandfonline.comclemson.edu

While specific studies focusing solely on the transphosphorylation of [Butoxy(oxido)phosphoryl] phosphate are not prevalent in the provided results, the broader principles of organophosphate chemistry suggest that such reactions are plausible. Organophosphates can participate in various rearrangement and substitution reactions. mdpi.com For example, the anionic phospha-Fries rearrangement involves the isomerization of aryl phosphates to aryl phosphonates. mdpi.com

The interconversion of butyl phosphates is a key aspect of their degradation pathways. The stepwise hydrolysis of TBP is a clear example of this interconversion, driven by the reaction conditions. osti.govtandfonline.com

Redox Chemistry of the Phosphoryl Moiety in Butyl Derivatives

While the phosphoryl group itself is not readily oxidized or reduced, the degradation of the butyl chains can involve oxidative processes. For example, the formation of carboxylic acids from butyl alcohol during TBP degradation is an oxidative reaction. tandfonline.com

In the context of organophosphorus pesticides, which share the phosphate ester structure, biological oxidation is a key metabolic pathway. nih.govnih.govneptjournal.com This often involves the cytochrome P450 enzyme system and can lead to the formation of more toxic "oxon" metabolites from their "thion" precursors (containing a P=S bond). nih.govneptjournal.com While tributyl phosphate does not have a P=S bond, its metabolism does involve oxidation of the butyl groups. nih.gov

Furthermore, the presence of butyl phosphates can influence the redox behavior of other species in solution. For example, in nuclear reprocessing, the degradation products of TBP can affect the redox equilibria of actinides like plutonium. iaea.orgunlv.edu

Nucleophilic and Electrophilic Reactivity at Phosphorus Centers

The phosphorus atom in butyl phosphates is an electrophilic center, susceptible to attack by nucleophiles. youtube.com This reactivity is fundamental to the hydrolysis of these compounds, where a water molecule or a hydroxide ion acts as the nucleophile, attacking the phosphorus atom and leading to the cleavage of a P-O-C bond. researchgate.net

Theoretical studies on trimethyl phosphate (TMP), a simpler analogue, provide insights into the factors governing nucleophilic attack. acs.orgacs.org The reaction of hydroxide with TMP can proceed via nucleophilic substitution at either the phosphorus or the carbon atom. acs.orgacs.org While gas-phase experiments initially suggested a preference for attack at carbon, theoretical calculations revealed a competitive pathway involving nucleophilic addition at phosphorus. acs.orgacs.org

The reactivity of the phosphorus center can be influenced by the nature of the substituents. For instance, heteroaromatic diethyl phosphates have been shown to be effective in nucleophilic substitution reactions. mdpi.com The electrophilicity of the phosphorus atom makes it a target for various nucleophiles, not just water or hydroxide.

Conversely, the oxygen atoms of the phosphoryl group possess lone pairs of electrons and can act as nucleophiles or Lewis bases, particularly in complexation reactions with metal ions. This dual reactivity is central to the role of tributyl phosphate as an extractant in processes like PUREX. iaea.org

Complexation with Metal Ions and Coordination Behavior (e.g., U(VI) complexation with butyl phosphates)

Tributyl phosphate (TBP) and its degradation product, dibutyl phosphate (DBP), are well-known for their ability to form complexes with a variety of metal ions. This property is the cornerstone of their use in solvent extraction processes, particularly in the nuclear industry for the separation of uranium and plutonium from fission products. nih.goviaea.orgbme.hu

TBP acts as a neutral extractant, forming adducts with metal salts. In the PUREX process, uranium is extracted from a nitric acid medium as a neutral complex, typically UO₂(NO₃)₂·2TBP. unlv.eduiaea.org The coordination occurs through the oxygen atom of the phosphoryl group (P=O), which acts as a Lewis base, donating electron density to the metal center. osti.gov The stoichiometry of these complexes can vary depending on the metal ion and the conditions. For instance, trivalent actinides form M(NO₃)₃·3TBP complexes, while tetravalent actinides form M(NO₃)₄·2TBP complexes. iaea.org

Dibutyl phosphate (DBP), being an acidic phosphate ester, forms strong, often insoluble, complexes with many metal ions, including uranium. iaea.orgresearchgate.netresearchgate.net The formation of UO₂(DBP)₂ precipitates can be problematic in nuclear fuel reprocessing, as it can lead to the loss of uranium and plutonium and create criticality hazards. researchgate.netresearchgate.net The stoichiometry and structure of uranium-DBP complexes can be complex and depend on factors such as the nitric acid concentration. iaea.org Species such as UO₂(DBP)₂, UO₂(DBP)₂(HDBP)ₓ, and even nitrate-containing complexes like UO₂(NO₃)(H(DBP)₂)(HDBP)₂ have been identified. iaea.org

The presence of water can also influence the complexation behavior. In anhydrous systems, poly-core uranyl-TBP species can form, whereas in the presence of water, hydrated complexes like TBP·[UO₂(NO₃)₂]·H₂O are observed. rsc.orgnih.gov The complexation of metal ions by butyl phosphates has been studied using various techniques, including infrared spectroscopy, NMR, and computational methods. bme.huiaea.orgacs.org

Table 2: Uranium (VI) Complexes with Butyl Phosphates

LigandTypical Complex StoichiometryReference
Tributyl phosphate (TBP)UO₂(NO₃)₂·2TBP unlv.eduiaea.org
Dibutyl phosphate (DBP)UO₂(DBP)₂ iaea.orgresearchgate.net

Advanced Research Applications of Butyl Phosphoryl Compounds

Catalytic Applications in Organic Synthesis

Organophosphorus compounds, including butyl phosphate (B84403) derivatives, have a long-standing history in organic synthesis, serving as catalysts that enable a wide array of chemical transformations. acs.org Nucleophilic phosphine (B1218219) catalysis, a key area of this research, typically involves the addition of a tertiary phosphine to an electron-deficient molecule, creating a reactive zwitterionic intermediate. acs.orgnih.gov This intermediate can then react with various nucleophiles and electrophiles. acs.orgnih.gov This type of catalysis is effective for a broad range of substrates under mild conditions, establishing it as a powerful method in organic synthesis. acs.orgnih.gov

Recent advancements have continued to expand the scope of phosphine catalysis, with new reactions and applications being discovered. acs.org For example, phosphine catalysis has been successfully used in the synthesis of complex molecules and in asymmetric reactions when chiral phosphines are employed. nih.gov The ability to use these catalysts in small amounts to achieve significant transformations makes them a cornerstone of modern synthetic chemistry. acs.orgnih.gov

Butyl Phosphate Derivatives in Nucleic Acid Chemistry

The structural and functional modification of nucleic acids is a significant area of research with implications for therapeutics and diagnostics. Butyl phosphate derivatives have been instrumental in the development of novel nucleic acid analogs.

Design and Synthesis of Butyl Nucleic Acids (BuNA) as Nucleic Acid Analogs

A notable advancement in this field is the creation of acyclic (S)-butyl nucleic acid (BuNA), a novel nucleic acid analogue. researchgate.netnih.gov BuNA features an acyclic backbone with a phosphodiester linkage and carries the natural nucleobases. nih.gov The synthesis of BuNA phosphoramidite (B1245037) building blocks has been achieved, allowing for their incorporation into DNA strands. researchgate.netrsc.org This development was driven by the desire to create a homolog of glycerol (B35011) nucleic acid (GNA) with a longer, six-atom backbone, as the shorter linker in GNA was thought to be a reason for its inability to hybridize with DNA. researchgate.netmdpi.com

The synthesis of these modified nucleic acids is a multi-step process. For instance, the synthesis of (S)-BuNA phosphoramidite building blocks has been accomplished starting from (R)-aspartic acid. rsc.org This allows for the systematic study of how this acyclic scaffold affects nucleic acid properties.

Influence of Butyl Phosphoryl Modifications on Duplex Stability and Recognition

However, the thermal stability of these modified duplexes is affected. It has been observed that (S)-BuNA duplexes exhibit lower thermal stability compared to their natural DNA counterparts. mdpi.com This increase in backbone length by one carbon atom in (S)-BuNA compared to GNA leads to a decrease in the melting temperature. mdpi.com Furthermore, CD spectra indicate that (S)-BuNA duplexes tend to adopt an A-like conformation and can form a left-handed helical structure. mdpi.com

Interestingly, the position of the (R)-Am-BuNA modification within a DNA oligonucleotide significantly influences the thermal stability of the resulting duplex. researchgate.net These findings highlight the nuanced effects of acyclic modifications on nucleic acid structure and stability, providing valuable insights for the design of novel therapeutic and diagnostic agents. nih.govnih.govnih.govresearchgate.net

Role in Biochemical and Immunological Research

Butyl phosphoryl compounds play a crucial role in elucidating complex biological processes, from enzyme regulation to the activation of immune responses.

Interaction with Enzymes: Phosphorylation and Dephosphorylation Processes

Phosphorylation and its reverse process, dephosphorylation, are fundamental mechanisms for regulating the activity of a vast number of enzymes and proteins in eukaryotic cells. youtube.comyoutube.com This post-translational modification, often involving the transfer of a phosphoryl group from ATP, can switch enzymes on or off, thereby controlling cellular pathways. youtube.comyoutube.com Protein kinases are the enzymes responsible for phosphorylation, while protein phosphatases catalyze dephosphorylation. youtube.comyoutube.com

Research has shown that a significant portion of the eukaryotic proteome is temporarily phosphorylated, highlighting the widespread importance of this regulatory mechanism. youtube.com The phosphorylation of specific amino acid residues, such as serine, threonine, and tyrosine, can induce conformational changes in proteins, affecting their function. youtube.comnih.gov The study of these processes is critical for understanding cellular signaling, metabolism, and disease. nih.govnih.gov

Identification and Characterization of Butyl Pyrophosphate Microbial Antigens (e.g., 3-formyl-1-butyl pyrophosphate)

Certain butyl pyrophosphate derivatives have been identified as potent microbial antigens that activate a specific subset of human T cells known as γδ T cells. nih.govresearchgate.net One such molecule, 3-formyl-1-butyl pyrophosphate, has been identified as a key component of several non-prenyl phosphoantigens produced by mycobacteria. nih.govresearchgate.net These antigens can stimulate γδ T cells at nanomolar concentrations, a potency that is approximately 1000-fold higher than that of isopentenyl pyrophosphate, another known γδ T cell antigen. nih.govresearchgate.net

The recognition of 3-formyl-1-butyl pyrophosphate by γδ T cells is highly selective and depends on the presence of both the aldehyde and pyrophosphate groups. nih.govresearchgate.net This novel pyrophosphorylated aldehyde is believed to be a metabolic intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, which is utilized by many eubacteria and algae. nih.govresearchgate.net The strong reactivity of human γδ T cells to this microbial metabolite supports the hypothesis that these immune cells are specialized for antimicrobial surveillance. nih.govresearchgate.net However, some studies have found no evidence for the production of 3-formyl-1-butyl pyrophosphate in certain bacteria, suggesting that other phosphoantigens like (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) may be the major stimulators of Vγ2Vδ2 T cells in those species. nih.govoup.com

Mimicry of Biological Phosphates and Metabolites

Organophosphorus compounds are fundamental to life, forming the backbone of DNA and RNA and playing a central role in cellular energy transfer through molecules like adenosine (B11128) triphosphate (ATP). mdpi.com The structural and chemical similarities of synthetic butyl phosphoryl compounds to these natural phosphometabolites make them excellent candidates for biomimicry. mdpi.comnih.gov

Researchers are exploring how these synthetic analogues can function as probes or inhibitors in biological systems. researchgate.net The butyl group, in particular, can modulate the lipophilicity of the phosphate moiety, influencing how the molecule interacts with and permeates cell membranes. This is a critical aspect, as naturally occurring phosphates are often highly charged and have difficulty crossing these barriers.

One area of interest is the development of mimics for phosphorylated sugars and other metabolic intermediates. nih.govresearchgate.net These mimics can be used to study the active sites of enzymes involved in metabolic pathways or to act as inhibitors for therapeutic purposes. The specific stereochemistry of these mimics is crucial, as biological systems are highly selective. nih.gov For example, enantiocomplementary phosphate monoesters are vital in various metabolic pathways. nih.gov The ability to synthesize specific chiral phosphometabolites allows for a deeper understanding of these processes. nih.gov

Phosphorus-containing polymers, such as those with 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) side chains, are also being developed to mimic the surface of cell membranes. nih.govrsc.org The inclusion of monomers like n-butyl methacrylate (B99206) (BMA) is intended to replicate the lipid component of these membranes, and studies have shown that the lipophilic nature of this component is crucial for the polymer's performance in preventing biofouling. rsc.org

Development of Functional Materials and Polymers

The incorporation of butyl phosphoryl functionalities into polymers has led to the creation of materials with enhanced properties, most notably in the realm of flame retardancy.

The synthesis of polymers containing phosphorus has become a significant area of research due to the unique properties these materials exhibit, including biocompatibility and flame resistance. acs.orgdntb.gov.ua The inclusion of butyl groups can further tailor these properties. A key method for creating these polymers is the ring-opening polymerization (ROP) of cyclic phosphate monomers. mdpi.com

One notable example is the copolymerization of 2-methacryloyloxyethyl phosphorylcholine (MPC) with n-butyl methacrylate (BMA). rsc.orgresearchgate.net These copolymers have been investigated for various biomedical applications, including the development of surfaces that resist protein adsorption and cell adhesion. acs.orgresearchgate.net The butyl methacrylate component is specifically included to mimic the lipophilic aspect of cell membranes, which plays a significant role in the material's non-fouling capabilities. rsc.org Research indicates that optimal non-fouling properties are achieved with a copolymer containing around 30% MPC. rsc.org

Furthermore, the synthesis of poly(1-phospha-isoprene), a phosphorus-containing version of natural rubber, opens the door to incorporating phosphorus functionalities into commercial rubbers like butyl rubber. chemistryviews.org This innovation promises new polymer architectures with unique properties and functionalities compared to their all-carbon counterparts. chemistryviews.org

Table 1: Examples of Phosphorus-Containing Polymers with Butyl Functionality

Polymer/Monomer Synthesis Method Key Feature/Application
Poly(MPC-co-BMA) Radical polymerization Mimics cell membrane, non-fouling surfaces rsc.orgresearchgate.net
Poly(1-phospha-isoprene) Polymerization of P=C/C=C hybrid monomers Phosphorus-containing rubber with potential for new functionalities chemistryviews.org
Poly(tert-butyl cyclic phosphate) Ring-opening polymerization (ROP) Biodegradable polymer mdpi.com

Organophosphorus compounds, including those with butyl functionalities like tributyl phosphate, are widely recognized for their effectiveness as flame retardants. nih.govwikipedia.org Their mechanism of action is versatile, often involving activity in both the condensed (solid) and gas phases during a fire. mdpi.comnih.govnih.gov

Condensed-Phase Mechanism: In the solid phase, organophosphorus flame retardants with a high level of oxygenation, such as phosphates, decompose at elevated temperatures. nih.govmdpi.com This decomposition produces acidic phosphorus species that promote the dehydration and cross-linking of the polymer matrix. nih.govnih.gov This process leads to the formation of a stable, insulating layer of char on the material's surface. nih.govmdpi.com This char layer acts as a barrier, inhibiting heat transfer from the flame to the polymer and reducing the formation of flammable volatile gases. nih.govnih.gov

Gas-Phase Mechanism: Some organophosphorus compounds can also act in the gas phase. mdpi.comnih.gov During thermal decomposition, they release volatile phosphorus-containing radicals, such as PO•. nih.govnih.gov These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. nih.govnih.gov This "flame inhibition" effect cools the flame and reduces its intensity. nih.govyoutube.com The efficiency of phosphorus in the gas phase has been reported to be comparable to or even better than that of halogenated flame retardants. nih.gov

The specific mechanism, whether condensed-phase, gas-phase, or a combination of both, is highly dependent on the chemical structure of the phosphorus compound and its interaction with the specific polymer. mdpi.comnih.govnih.gov

Research into Prodrug Strategies Involving Butyl Phosphoryl Moieties

A significant challenge in drug development is overcoming the poor membrane permeability of highly charged molecules, such as those containing phosphate or phosphonate (B1237965) groups. nih.govnih.gov Prodrug strategies aim to solve this by temporarily masking these charged groups with lipophilic moieties, which are later cleaved inside the body to release the active drug. nih.govbohrium.comresearchgate.net

The use of butyl groups is a key aspect of this strategy. For instance, the incorporation of a tert-butyl group in acyloxyalkyl esters, known as the pivaloyloxymethyl (POM) protecting group, has been shown to improve the chemical and plasma stability of the prodrug compared to smaller alkyl groups like methyl or isopropyl. acs.orgnih.gov This enhanced stability allows for more efficient delivery of the drug to its target.

The general strategy for phosphate and phosphonate prodrugs is to create a neutral compound by masking the negative charges, thereby increasing lipophilicity and facilitating passive diffusion across cell membranes. nih.govacs.org Once inside the cell, cellular enzymes cleave the protecting groups, releasing the active, charged form of the drug. nih.gov

Table 2: Key Prodrug Moieties and Their Characteristics

Prodrug Moiety Key Feature Example Application
Pivaloyloxymethyl (POM) Contains a tert-butyl group, improves chemical and plasma stability acs.orgnih.gov Adefovir (B194249) dipivoxil, a bis-POM prodrug bohrium.com
Aryl Amidates Can increase cellular activity of nucleotide analogs acs.org Tenofovir alafenamide acs.org
Acyloxyalkyl Esters General strategy to improve stability and permeability nih.gov Fosfomycin nih.gov

This approach has been successfully applied to a variety of drugs, including antiviral agents like adefovir and tenofovir, where butyl-containing prodrug forms have led to significant improvements in oral bioavailability. bohrium.comacs.org Research in this area continues to explore novel prodrug designs to optimize drug delivery and efficacy. acs.orgnih.gov

Analytical Methodologies for Butyl Phosphoryl Compounds

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Butyl Phosphate (B84403) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of butyl phosphate systems. Both ¹H NMR and ³¹P NMR are employed to probe the chemical environment of the hydrogen and phosphorus nuclei, respectively.

In ¹H NMR spectroscopy of tri-n-butyl phosphate (TBP), the protons on the butyl chains give rise to characteristic signals. The chemical shifts are influenced by the electronegative oxygen atoms of the phosphate group. A typical 400 MHz ¹H NMR spectrum of TBP in deuterated chloroform (B151607) (CDCl₃) shows distinct multiplets for the different methylene (B1212753) and methyl protons of the butyl groups. chemicalbook.com For instance, the protons closest to the oxygen atom (α-CH₂) are the most deshielded and appear at the highest chemical shift.

³¹P NMR is particularly useful for distinguishing between different phosphate esters, such as TBP, dibutyl phosphate (DBP), and monobutyl phosphate (MBP). The chemical shift of the phosphorus atom is highly sensitive to the number of butyl groups attached, allowing for clear differentiation of these species in a mixture. Theoretical studies using Density Functional Theory (DFT) have been employed to compute the NMR spectra of TBP and its degradation products, HDBP and H₂MBP, providing insights into their electronic structure and how it relates to the observed chemical shifts. chalcogen.ro

Table 1: Representative ¹H NMR Chemical Shifts for Tri-n-butyl Phosphate (TBP)

Protons Chemical Shift (ppm) Multiplicity
-O-CH₂ -CH₂-CH₂-CH₃ ~4.0-4.1 Triplet
-O-CH₂-CH₂ -CH₂-CH₃ ~1.6-1.7 Multiplet
-O-CH₂-CH₂-CH₂ -CH₃ ~1.3-1.4 Multiplet
-O-CH₂-CH₂-CH₂-CH₃ ~0.9 Triplet

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Mass Spectrometry (MS) for Butyl Phosphate Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used for both the identification and quantification of butyl phosphates. It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

Electron ionization (EI) is a common method used in GC-MS. The mass spectrum of TBP under EI shows a characteristic fragmentation pattern. While the molecular ion peak [M]⁺ at m/z 266 may be weak or absent, prominent fragment ions are observed, which are crucial for identification. nist.gov

Electrospray ionization (ESI) is a softer ionization technique, typically used with LC-MS, and is particularly effective for analyzing the more polar degradation products, DBP and MBP. acs.org ESI can be operated in both positive and negative ion modes. In negative mode, DBP and MBP readily form [M-H]⁻ ions, which are abundant and allow for precise quantification. acs.org For instance, ESI-MS has been successfully used to quantify H₂MBP in concentrations from 0.1 to 10 g/L and HDBP up to 1 g/L. acs.org In positive ion mode, TBP and HDBP can form clusters, such as [2TBP, HDBP + H]⁺ at m/z 743, enabling the direct quantification of small amounts of HDBP in TBP. acs.org

Table 2: Key Mass-to-Charge Ratios (m/z) in Mass Spectra of Butyl Phosphates

Compound Ionization Mode Key m/z Values Ion Identity
Tri-n-butyl phosphate (TBP) Electron Ionization (EI) 211, 155, 99 [M-C₄H₉]⁺, [M-C₄H₉-C₄H₈]⁺, [H₄PO₄]⁺
Di-n-butyl phosphate (DBP) ESI Negative 209 [M-H]⁻
Monobutyl phosphate (MBP) ESI Negative 153 [M-H]⁻

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in butyl phosphate molecules. These techniques are based on the vibrations of molecular bonds.

The IR spectrum of TBP is characterized by strong absorption bands corresponding to the P=O, P-O-C, and C-H bonds. The P=O stretching vibration is particularly prominent and appears around 1280-1300 cm⁻¹. chalcogen.ro The P-O-C stretching vibrations are typically found in the 1000-1060 cm⁻¹ region. The presence or absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) can easily distinguish TBP from its hydrolysis products, DBP and MBP, which contain hydroxyl groups. chalcogen.ro Studies using matrix isolation IR spectroscopy combined with DFT calculations have been conducted to analyze the various conformations of TBP. acs.orgnih.gov

Raman spectroscopy complements IR spectroscopy. The Raman spectra of TBP, HDBP, and H₂MBP also show distinct bands. For example, TBP exhibits two clear bands at 3081 and 3022 cm⁻¹. In HDBP, the 3081 cm⁻¹ band shifts, and in H₂MBP, the intensity of the hydroxyl group band is significantly increased compared to HDBP. chalcogen.ro

Chromatographic Separation Techniques (e.g., HPLC, GC for purity, isomer separation, and mixture analysis)

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of butyl phosphate compounds in mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely used methods. inchem.org

Gas chromatography is well-suited for the analysis of the relatively volatile TBP. When analyzing its less volatile degradation products, DBP and MBP, a derivatization step is often required to convert them into more volatile esters, for example, through methylation with diazomethane. scirp.orgiaea.orgrsc.org Various detectors can be used with GC, including flame photometric detectors (FPD) and nitrogen-phosphorus detectors (NPD), which are highly sensitive to phosphorus-containing compounds. inchem.orgwho.int The detection limit for TBP in water using these methods can be as low as 50 ng/L. inchem.org

High-performance liquid chromatography (HPLC) is advantageous as it can often analyze TBP, DBP, and MBP without prior derivatization. iaea.org Reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase such as an acetonitrile/water mixture. researchgate.net A refractive index (RI) detector can be used for quantification, with reported capabilities of detecting TBP in aqueous solutions down to the 2 ppm level. iaea.orgresearchgate.net Ion chromatography is another powerful liquid chromatography technique used for the separation and determination of the acidic degradation products DBP and MBP. nih.govtandfonline.com This method can achieve detection limits of 0.71 µM for DBP and 0.13 µM for MBP. nih.gov

Table 3: Overview of Chromatographic Methods for Butyl Phosphate Analysis

Technique Analyte(s) Column Detector Key Findings/Detection Limits
Gas Chromatography (GC) TBP, DBP, MBP (after derivatization) 10% XE-60 packed column Flame Ionization Detector (FID) Successful quantification of DBP in the 200-1800 ppm range after methylation. scirp.org
Gas Chromatography (GC) TBP - Nitrogen-Phosphorus Detector (NPD) / Flame Photometric Detector (FPD) Detection limit in water is approximately 50 ng/L. inchem.org
High-Performance Liquid Chromatography (HPLC) TBP Reverse Phase C-18 Refractive Index (RI) Quantification of TBP in aqueous nitric acid solutions down to 2 ppm. iaea.orgresearchgate.net

Electrochemical Techniques for Detection and Analysis

Electrochemical techniques offer an alternative approach for the detection and analysis of phosphate-containing compounds. While direct electrochemical detection of TBP can be challenging, methods have been developed for phosphate ions, which are the final degradation product of butyl phosphates.

These methods often involve the formation of an electroactive complex. For example, phosphate can be detected using a boron-doped diamond (BDD) electrode in the presence of molybdate. nih.gov The phosphate reacts to form a complex that can be electrochemically reduced, with the resulting current being proportional to the phosphate concentration. This approach has demonstrated detection limits as low as 0.004 mg/L for phosphate. nih.gov Although this detects the fully degraded phosphate rather than the butyl phosphate esters themselves, it can be a useful tool for monitoring the total phosphate content in systems where degradation is expected. The development of specific sensors for direct butyl phosphate detection remains an active area of research.

Hyphenated Analytical Techniques for Complex Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing butyl phosphates in complex samples. actascientific.comijarnd.com The combination provides both the separation power of chromatography and the specific identification capabilities of spectroscopy.

GC-MS is a widely used hyphenated technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. inchem.org This method is excellent for identifying and quantifying TBP and its derivatized degradation products in various matrices, from environmental water samples to industrial process streams. nih.gov

LC-MS, particularly using ESI, is another critical hyphenated technique. It is used for the determination of TBP and its non-volatile degradation products, DBP and MBP, in biopharmaceutical products and nuclear fuel reprocessing solutions without the need for derivatization. acs.orgcancer.gov For example, a method using LC-ESI-MS/MS can quantify TBP by monitoring the transition of the precursor ion at m/z 267 to a product ion at m/z 99. cancer.gov This high degree of selectivity makes hyphenated techniques indispensable for obtaining reliable, quantitative data in complex matrices where interferences are common. researchgate.net

Theoretical and Computational Chemistry of Butyl Phosphoryl Systems

Quantum Chemical Calculations (e.g., DFT for electronic structure, bonding, and reactivity of Butyl Phosphates)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding characteristics, and reactivity of butyl phosphates. These calculations have been instrumental in understanding the fundamental properties that govern their behavior in various applications, most notably in nuclear fuel reprocessing.

DFT has been employed to elucidate the electronic structures of complexes formed between tributyl phosphate (B84403) (TBP) and metal nitrates, such as those of Plutonium(IV) and Zirconium(IV). acs.org These calculations have successfully established the ground state electronic configurations for these complexes, identifying a quintet state for the Pu(IV) complex and a singlet state for the Zr(IV) complex. acs.org Furthermore, an Atoms in Molecules (AIM) analysis has revealed a significant degree of ionic character in the bonds between the metal and the oxygen atoms of both the TBP ligand and the nitrate (B79036) anions. acs.org

The reactivity of butyl phosphates, especially in the context of their degradation, has also been a focus of quantum chemical studies. The formation of various alkyl-type TBP radicals, which are key intermediates in its decomposition, has been investigated. rsc.org DFT calculations have been used to analyze the possible conformers of these radicals, providing insights into their stability and spectroscopic properties. rsc.orgrsc.org

The conformational flexibility of the butyl chains in butyl phosphates significantly influences their physical and chemical properties. Computational methods are employed to map the potential energy surface of these molecules and identify stable conformers. For instance, in the study of TBP-derived radicals, DFT calculations were used to analyze the various possible conformers of alkyl-type radicals. rsc.org This analysis is crucial for correctly interpreting experimental results, such as Electron Paramagnetic Resonance (EPR) spectra, by correlating the observed spectral features with specific molecular geometries. rsc.org

Understanding the mechanisms of reactions involving butyl phosphates, such as hydrolysis and radiolysis, is critical for predicting their long-term stability and behavior. Quantum chemical calculations can map out the entire reaction pathway, including the identification of transition states and the calculation of activation barriers. Theoretical calculations have been used to predict the fractionation of carbon and oxygen stable isotopes during the acid and alkaline hydrolysis of TBP. clemson.edu These predictions have shown good agreement with experimental results, providing valuable insights into the degradation mechanisms of TBP. clemson.edu

Molecular Dynamics Simulations of Butyl Phosphate Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of butyl phosphate systems at the atomistic level. These simulations have been used to investigate the thermophysical properties of pure TBP and its mixtures with solvents like n-dodecane. acs.orgnih.gov By developing and validating force fields, MD simulations can accurately predict properties such as mass density, dipole moment, and self-diffusion coefficients. acs.orgnih.govacs.org Furthermore, MD simulations have been instrumental in characterizing the microscopic structure of TBP solutions, revealing phenomena such as the self-association of TBP molecules to form dimers. nih.gov

MD simulations have also been applied to study the complexation of uranyl nitrate with TBP in supercritical CO2, a promising medium for reducing radioactive waste. nih.gov These simulations have shed light on the coordination of TBP molecules with the uranyl ion and the role of water molecules in the extraction process. nih.gov

Computational Studies of Intermolecular Interactions (e.g., ligand-metal binding, solvent extraction mechanisms)

Computational chemistry plays a pivotal role in understanding the intermolecular interactions that drive processes like solvent extraction. DFT calculations have been used to estimate the extraction energies of metal nitrates with TBP, providing a theoretical basis for the observed selectivity in the extraction of certain metals. acs.org For example, the calculated extraction energy for Pu(IV) with TBP was found to be significantly more favorable than that for Zr(IV), which is consistent with the preferential extraction of Pu(IV) in the PUREX process. acs.orgresearchgate.net

The influence of the molecular structure of the extractant on its efficiency and selectivity is another area where computational studies have provided valuable insights. By comparing the electronic properties and complexation energies of different organophosphorus extractants, researchers can rationalize their varying extraction behaviors. researchgate.netresearchgate.net For instance, it has been shown that increasing the basicity of the phosphoryl oxygen by replacing C-O-P groups with C-P groups enhances the extraction of actinides. iaea.org

Table 1: Calculated Extraction Energies for Metal-TBP Complexes

Metal Ion Complex Extraction Energy (kcal/mol) Reference
Pu(IV) Pu(NO₃)₄·2TBP -73.1 acs.org
Zr(IV) Zr(NO₃)₄·2TBP -57.6 acs.org

This table is interactive. Click on the headers to sort the data.

Cheminformatics and In Silico Screening for Butyl Phosphate Derivatives

Cheminformatics and in silico screening methods are increasingly being used to design and evaluate new butyl phosphate derivatives with improved properties. By building computational models that relate molecular structure to extraction efficiency and selectivity, it is possible to screen large libraries of virtual compounds and identify promising candidates for synthesis and experimental testing. These approaches can accelerate the discovery of new extractants for advanced nuclear fuel cycles and other applications. Studies have focused on synthesizing various analogues of TBP by altering one of its butoxy groups to investigate the effect of substituents on the basicity of the organophosphorus extractant and its uptake of actinides. researchgate.net

Development of Predictive Models for Butyl Phosphate Reactivity and Behavior

The development of predictive models for the reactivity and behavior of butyl phosphates is a key goal of computational chemistry in this field. By combining quantum chemical calculations, molecular dynamics simulations, and experimental data, it is possible to create models that can forecast the degradation of TBP under different conditions, the outcomes of solvent extraction processes, and the properties of new, unsynthesized derivatives. For example, theoretical calculations have been used to predict the fractionation of stable isotopes in TBP as a result of degradation, which aligns well with experimental findings. clemson.edu These models are invaluable for process optimization, safety assessment, and the design of next-generation chemical separation systems.

Q & A

Q. What synthetic methodologies are recommended for preparing [Butoxy(oxido)phosphoryl] phosphate, and how can purity be validated?

Synthesis of phosphoryl-containing compounds often involves nucleophilic substitution or esterification reactions. For example, describes the use of butoxy groups in phosphonothioate synthesis, suggesting that similar routes (e.g., reacting phosphoryl chlorides with butanol derivatives) may apply. Post-synthesis, purity validation requires techniques like HPLC with UV/Vis detection (for separation) and 31P NMR (to confirm phosphoryl group integrity). Mass spectrometry (MS) can further verify molecular weight and detect impurities .

Q. How does pH influence the stability of this compound, and what experimental controls are critical?

Phosphoryl esters are prone to hydrolysis under extreme pH. highlights that phosphoric acid derivatives undergo pH-dependent tautomerization and degradation. To assess stability, conduct accelerated aging studies across a pH range (e.g., 3–10) using buffered solutions. Monitor degradation via ion chromatography or titrimetric assays (). Include controls for temperature, ionic strength, and light exposure to isolate pH effects .

Q. What precautions are essential for handling and storing this compound to prevent degradation?

Key precautions include:

  • Storage in anhydrous conditions (e.g., desiccators with silica gel) to minimize hydrolysis ().
  • Use of inert atmospheres (argon/nitrogen) during synthesis ().
  • Avoidance of high temperatures; store at –20°C for long-term stability ().
  • Regular purity checks via thin-layer chromatography (TLC) to detect early degradation .

Advanced Research Questions

Q. How can toxicological data from organophosphate analogues be extrapolated to this compound in absence of direct studies?

outlines a framework for extrapolating class-based

Identify structural analogs (e.g., butylated triphenyl phosphates in ) with established toxicity profiles.

Use quantitative structure-activity relationship (QSAR) models to predict reactivity and metabolic pathways.

Validate predictions with in vitro assays (e.g., cytochrome P450 inhibition studies).

Adjust for differences in bioavailability using logP calculations () or membrane permeability assays .

Q. Which analytical techniques best quantify this compound in biological matrices, and how are interferences mitigated?

For complex matrices (e.g., serum or tissue homogenates):

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity by targeting unique mass transitions ().
  • Solid-phase extraction (SPE) pre-treatment removes interfering lipids/proteins ().
  • Include isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. Can computational models predict the compound’s reactivity in enzymatic phosphoryl transfer reactions?

emphasizes that phosphoryl transfer mechanisms depend on transition-state stabilization. Advanced approaches include:

  • Density functional theory (DFT) to model transition states and activation energies.
  • Molecular dynamics (MD) simulations to study enzyme-substrate interactions (e.g., with phosphatases or kinases).
  • Validate predictions using kinetic isotope effects (KIE) or site-directed mutagenesis of catalytic residues .

Q. How do electronic effects of the butoxy and oxido groups influence the compound’s spectroscopic signatures?

The electron-withdrawing oxido group and electron-donating butoxy substituent alter 31P NMR chemical shifts . Compare shifts with model compounds (e.g., trimethyl phosphate) to deconvolute electronic contributions. Infrared (IR) spectroscopy can further resolve P=O stretching frequencies, which are sensitive to substituent effects ( ) .

Methodological Notes

  • Contradictions in Data : lists conflicting CAS numbers for related compounds. Researchers must verify registry entries via authoritative databases (e.g., PubChem) before extrapolating data.
  • Experimental Reproducibility : Adhere to protocols in for assay preparation (e.g., avoiding cross-contamination) and for solubility testing in DMSO/water mixtures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.